8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
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Overview
Description
8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic framework with multiple substituents, including tert-butyl, difluoro, diiodo, and tetramethyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene involves several steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the tricyclic core: This step involves cyclization reactions to form the tricyclic framework.
Introduction of substituents: The tert-butyl, difluoro, diiodo, and tetramethyl groups are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, 8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene stands out due to its unique combination of substituents and structural features. Similar compounds include:
- 5,11-ditert-butyl-2lambda4,3lambda4-dithiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene
- 6,10-ditert-butyl-3-phenyl-2-thiatricyclo[5.4.1.04,12]dodeca-1(12),3,6,8,10-pentaene
- 4,11-ditert-butyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene
These compounds share some structural similarities but differ in their specific substituents and chemical properties, making each unique in its own right.
Properties
Molecular Formula |
C27H33BF2I2N2 |
---|---|
Molecular Weight |
688.2 g/mol |
IUPAC Name |
8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C27H33BF2I2N2/c1-14-22(31)16(3)33-24(14)21(25-15(2)23(32)17(4)34(25)28(33,29)30)18-11-19(26(5,6)7)13-20(12-18)27(8,9)10/h11-13H,1-10H3 |
InChI Key |
FCKSLAWTYQCFQN-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)I)C)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C)I)C)(F)F |
Origin of Product |
United States |
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